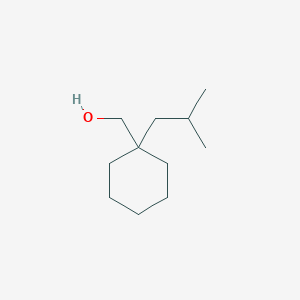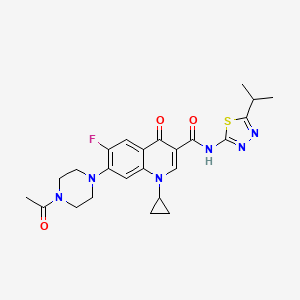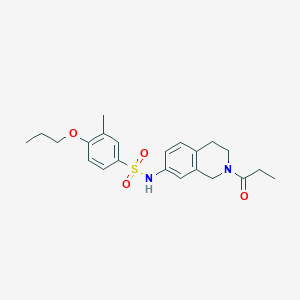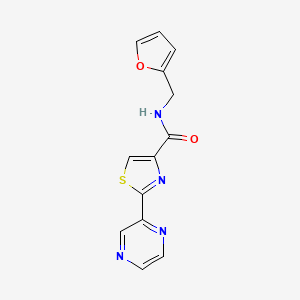
(1-异丁基环己基)甲醇
描述
“(1-Isobutylcyclohexyl)methanol” is a chemical compound with the CAS Number: 1430752-03-6. It has a molecular weight of 170.3 and its IUPAC name is (1-isobutylcyclohexyl)methanol . The physical form of this compound is liquid .
Molecular Structure Analysis
The Inchi Code for “(1-Isobutylcyclohexyl)methanol” is 1S/C11H22O/c1-10(2)8-11(9-12)6-4-3-5-7-11/h10,12H,3-9H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(1-Isobutylcyclohexyl)methanol” is a liquid at room temperature . It has a molecular weight of 170.3 .科学研究应用
催化转化与合成
Guerbet缩合
研究表明,可以通过Guerbet缩合工艺,以甲醇和正丙醇为原料催化合成异丁醇。该反应以铜铬矿和Mg-Al混合氧化物为催化剂,对异丁醇表现出显著的活性和选择性,突显了从甲醇等较简单的醇合成复杂醇的潜在途径(Carlini等人,2004; Carlini等人,2005)。
铱催化的C-C偶联
甲醇已被用于与丙二烯直接进行C-C偶联,生成具有全碳季碳中心的更高醇。这种创新的催化工艺为将甲醇用作精细化学合成中的构建模块提供了一种新方法,表明了从较简单的分子结构创建复杂分子结构的潜在应用(Moran等人,2011)。
锰催化的甲醇乙醇升级
这项研究报告了一种高效且选择性的锰催化工艺,可将乙醇与甲醇升级为异丁醇,这是一种理想的汽油添加剂。这代表了均相非贵金属催化剂首次用于低级醇的脱氧偶联以生产异丁醇,为可持续燃料生产方法提供了见解(刘等人,2019)。
甲醇在化学反应中的应用
水溶液中H2O2的光解
甲醇已被用于测量水溶液中H2O2光解产生的*OH自由基的产率,说明了其在理解化学反应动力学和机理中的作用(戈德斯坦等人,2007)。
安全和危害
“(1-Isobutylcyclohexyl)methanol” is associated with several hazard statements including H302, H315, H319, H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
属性
IUPAC Name |
[1-(2-methylpropyl)cyclohexyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-10(2)8-11(9-12)6-4-3-5-7-11/h10,12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLGAMGHIWTCAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCCCC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430752-03-6 | |
| Record name | [1-(2-methylpropyl)cyclohexyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2676077.png)
![1'-(4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2676079.png)

![Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2676081.png)

![N-(1-cyanocyclohexyl)-2-({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl}amino)acetamide](/img/structure/B2676083.png)
![N-(2-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2676085.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2676086.png)

![2-(2-(Benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetic acid](/img/structure/B2676090.png)


![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2676099.png)
![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2676100.png)
